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Introduction
Hepatocellular carcinoma (HCC), the most common type of primary liver cancer, is a

heterogeneous disease with varied molecular characteristics and clinical outcomes. To better

understand and manage this complexity, several molecular classifications have been proposed.

Among these, the transcriptome-based classification by Boyault et al. divides HCC into six

distinct subgroups (G1-G6) with specific genomic and clinical features. This guide focuses on

the G5 subgroup, providing a detailed overview of its molecular underpinnings, prognostic

significance, and the experimental methodologies used for its identification. The G5 and closely

related G6 subgroups are particularly characterized by the activation of the Wnt/β-catenin

signaling pathway, often driven by mutations in the CTNNB1 gene, which encodes β-catenin.[1]

[2]

Molecular Characteristics of the G5 Subgroup
The defining molecular feature of the G5 and G6 subgroups of HCC is the aberrant activation

of the Wnt/β-catenin signaling pathway.[1][2] This activation is frequently caused by gain-of-

function mutations in the CTNNB1 gene.[1] In the absence of Wnt signaling, β-catenin is

targeted for degradation by a destruction complex. Mutations in CTNNB1, often occurring in

exon 3, prevent this degradation, leading to the accumulation of β-catenin in the cytoplasm and

its subsequent translocation to the nucleus.[1] Nuclear β-catenin then acts as a co-activator for
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T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors, leading to the

expression of genes involved in cell proliferation, differentiation, and survival.[1]
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Wnt/β-catenin signaling in G5 HCC.

Prognostic Significance of the G5 Classification
The prognostic significance of the G5 subgroup is a subject of ongoing research, with most

studies indicating a more favorable prognosis for HCC patients with CTNNB1 mutations.[1] A

meta-analysis has shown that HCC patients with CTNNB1 mutations have better overall

survival at 1, 3, and 5 years.[3][4][5] The G4-G6 subgroups, which are characterized by

chromosomal stability, generally show better survival outcomes compared to the G1-G3

subgroups, which exhibit chromosomal instability.[6] However, it is important to note that the

prognostic value of β-catenin activation can be controversial and may depend on the specific

context of other molecular alterations.[1]

Quantitative Prognostic Data

Prognostic
Parameter

Subgroup

Hazard
Ratio (HR) /
Odds Ratio
(OR)

95%
Confidence
Interval (CI)

p-value Reference

1-year

Overall

Survival

CTNNB1

mutant vs.

wild-type

0.52 (OR) 0.34–0.81 0.004 [3][4][5]

3-year

Overall

Survival

CTNNB1

mutant vs.

wild-type

0.28 (OR) 0.18–0.42 <0.00001 [3][4][5]

5-year

Overall

Survival

CTNNB1

mutant vs.

wild-type

0.22 (OR) 0.06–0.37 0.005 [3][4][5]

Experimental Protocols
The identification of the G1-G6 subgroups of HCC was based on global transcriptome analysis,

validated by quantitative reverse transcription PCR (qRT-PCR).[2] Below are detailed,

representative protocols for these key experimental methodologies.
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Transcriptome Analysis using Affymetrix GeneChip
Arrays
This protocol outlines the general steps for performing transcriptome analysis of HCC tissue

samples using Affymetrix GeneChip arrays, similar to the methodology used in the original

Boyault et al. study.
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Transcriptome analysis workflow.
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1. Tissue Collection and RNA Extraction:

Fresh HCC and adjacent non-tumorous tissue samples are collected during surgery and

immediately snap-frozen in liquid nitrogen or stored in an RNA stabilization solution.

Total RNA is extracted from the frozen tissue using a TRIzol-based method or a

commercially available kit (e.g., Qiagen RNeasy Mini Kit), following the manufacturer's

instructions.[7]

2. RNA Quality and Quantity Assessment:

The concentration and purity of the extracted RNA are determined using a

spectrophotometer (e.g., NanoDrop).

The integrity of the RNA is assessed using a microfluidics-based platform (e.g., Agilent 2100

Bioanalyzer) to ensure high quality (RNA Integrity Number [RIN] > 7).[7]

3. cDNA Synthesis and In Vitro Transcription:

Starting with total RNA, first-strand cDNA is synthesized using a reverse transcriptase and a

T7-oligo(dT) primer.

Second-strand cDNA is then synthesized.

The double-stranded cDNA is purified and serves as a template for in vitro transcription to

produce biotin-labeled complementary RNA (cRNA) using a T7 RNA polymerase.

4. cRNA Fragmentation and Hybridization:

The labeled cRNA is purified and fragmented to a uniform size.

The fragmented, biotin-labeled cRNA is then hybridized to an Affymetrix GeneChip Human

Genome U133 Plus 2.0 Array (or a similar array) in a hybridization oven for 16 hours at 45°C

with rotation.[7]

5. Washing, Staining, and Scanning:
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Following hybridization, the GeneChip array is washed and stained with a streptavidin-

phycoerythrin conjugate using an automated fluidics station.

The array is then scanned using a high-resolution scanner to detect the fluorescent signals.

[7]

6. Data Analysis:

The scanned image is processed to generate raw data (CEL files).

The raw data is normalized, and signal intensities are calculated using appropriate

algorithms (e.g., RMA or MAS5).

Statistical analysis is performed to identify differentially expressed genes between tumor and

non-tumorous tissues and to perform unsupervised hierarchical clustering to identify distinct

molecular subgroups like G1-G6.

Quantitative Real-Time PCR (qRT-PCR) for Gene
Expression Validation
This protocol describes the general steps for validating the expression of specific genes

identified from the microarray analysis.

1. cDNA Synthesis:

Total RNA (1-2 µg) is reverse transcribed into cDNA using a reverse transcriptase enzyme

and a mix of oligo(dT) and random primers.[8][9]

2. Primer Design and Validation:

Primers for the target genes and one or more stable reference (housekeeping) genes are

designed using primer design software and validated for specificity and efficiency.

3. qRT-PCR Reaction Setup:

The qRT-PCR reaction is set up in a 96- or 384-well plate. Each reaction typically contains:

Diluted cDNA template
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Forward and reverse primers

SYBR Green or a probe-based master mix

Nuclease-free water[8][9]

4. Thermal Cycling:

The plate is run on a real-time PCR instrument with a thermal cycling program that typically

includes:

An initial denaturation step (e.g., 95°C for 10 minutes)

40-50 cycles of denaturation (e.g., 95°C for 15 seconds) and annealing/extension (e.g.,

60°C for 1 minute)[8]

A final melt curve analysis is performed for SYBR Green-based assays to ensure product

specificity.

5. Data Analysis:

The cycle threshold (Ct) values are determined for each gene.

The relative expression of the target genes is calculated using the ΔΔCt method, normalizing

to the expression of the reference gene(s).

Conclusion
The G5 classification of hepatocellular carcinoma provides valuable insights into the molecular

heterogeneity of the disease. Its strong association with Wnt/β-catenin pathway activation and

CTNNB1 mutations offers a potential therapeutic target for a subset of HCC patients. While the

prognostic data suggests a generally favorable outcome for G5/G6 tumors, further research is

needed to refine the prognostic and predictive value of this classification, particularly for the G5

subgroup alone. The experimental workflows outlined in this guide provide a foundation for

researchers to identify and study these molecular subtypes, ultimately contributing to the

development of more personalized and effective treatments for liver cancer.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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